molecular formula C24H21N3O8S B2698625 [2-(4-methoxy-2-nitroanilino)-2-oxoethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate CAS No. 753462-75-8

[2-(4-methoxy-2-nitroanilino)-2-oxoethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate

Cat. No.: B2698625
CAS No.: 753462-75-8
M. Wt: 511.51
InChI Key: NSNJNCVZVJOCPR-UHFFFAOYSA-N
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Description

This compound features a nitroaniline core (4-methoxy-2-nitro substitution) linked via an oxoethyl ester to a benzoate moiety modified with a sulfonamide group and a trans-styrenyl (E-phenylethenyl) substituent. The styrenyl group may enhance lipophilicity, influencing membrane permeability and metabolic stability .

Properties

IUPAC Name

[2-(4-methoxy-2-nitroanilino)-2-oxoethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O8S/c1-34-20-10-11-21(22(15-20)27(30)31)25-23(28)16-35-24(29)18-8-5-9-19(14-18)26-36(32,33)13-12-17-6-3-2-4-7-17/h2-15,26H,16H2,1H3,(H,25,28)/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSNJNCVZVJOCPR-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)COC(=O)C2=CC(=CC=C2)NS(=O)(=O)C=CC3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)NC(=O)COC(=O)C2=CC(=CC=C2)NS(=O)(=O)/C=C/C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [2-(4-methoxy-2-nitroanilino)-2-oxoethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and applications in medicinal chemistry, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

  • Methoxy Group : Enhances lipophilicity, potentially improving membrane permeability.
  • Nitro Group : May be involved in redox reactions and can influence the compound's pharmacological profile.
  • Sulfonamide Linkage : Known for its role in antibacterial activity.
  • Benzoate Moiety : Often associated with anti-inflammatory properties.

Structural Formula

The IUPAC name for the compound is:
N 4 methoxy 2 nitroanilino 2 oxoethyl 3 E 2 phenylethenyl sulfonylamino benzoate\text{N 4 methoxy 2 nitroanilino 2 oxoethyl 3 E 2 phenylethenyl sulfonylamino benzoate}

Antimicrobial Properties

Recent studies have indicated that compounds similar to This compound exhibit significant antimicrobial activity. For instance, derivatives containing the nitro group have shown efficacy against various bacterial strains. The mechanism is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

Research has demonstrated that this compound may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines. The proposed mechanism involves the activation of caspase pathways and the generation of reactive oxygen species (ROS), which lead to cell cycle arrest and eventual cell death.

Case Study: In Vitro Anticancer Efficacy

A study evaluated the anticancer effects of the compound on human breast cancer cell lines (MCF-7). Results indicated:

Treatment Concentration (µM)Cell Viability (%)
0 (Control)100
1085
2565
5040
10015

The data suggest a dose-dependent decrease in cell viability, indicating potential as an anticancer agent.

Neuropharmacological Effects

Preliminary investigations into the neuropharmacological effects of this compound have shown promise. Animal models treated with similar nitroaniline derivatives exhibited altered behavior patterns, suggesting potential applications in psychopharmacology.

Behavioral Study Insights

In a behavioral study using zebrafish as a model organism, compounds structurally related to This compound were observed to affect locomotor activity significantly, indicating potential anxiolytic effects.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes involved in bacterial metabolism.
  • DNA Interaction : Nitro groups can form adducts with DNA, leading to mutations and triggering apoptosis in cancer cells.
  • Receptor Modulation : The benzoate moiety may interact with neurotransmitter receptors, influencing neurochemical pathways.

Summary of Mechanisms

MechanismDescription
Enzyme InhibitionDisruption of metabolic pathways in bacteria
DNA InteractionInduction of DNA damage leading to apoptosis
Receptor ModulationAlteration of neurotransmitter signaling

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

  • Target Compound :

    • Nitroaniline Core : 4-methoxy-2-nitro substitution.
    • Ester Linkage : Oxoethyl group bridges nitroaniline and benzoate.
    • Sulfonamide Group : Attached to a trans-styrenyl moiety at the benzoate’s 3-position.
  • Analog 1: [2-(4-Fluoro-2-nitroanilino)-2-oxoethyl] 2-(1,3-benzoxazol-2-ylsulfanylmethyl)benzoate () Nitroaniline Core: 4-fluoro-2-nitro substitution (fluoro vs. methoxy). Ester Linkage: Similar oxoethyl bridge. Sulfanylmethyl Group: Benzoxazole-thioether replaces sulfonamide-styrenyl. Key Difference: Fluoro substitution may reduce metabolic stability compared to methoxy; benzoxazole-thioether could alter receptor binding .
  • Analog 2: Ethyl 2-(4-Methyl-3-nitroanilino)-2-oxoacetate () Nitroaniline Core: 4-methyl-3-nitro substitution (methyl vs. methoxy; positional isomerism). Ester Linkage: Ethyl oxoacetate instead of benzoate.

Physicochemical Properties

Property Target Compound Analog 1 () Analog 2 ()
Molecular Weight ~550–600 (estimated) 481.45 ~280 (estimated)
LogP (Lipophilicity) High (styrenyl group) Moderate (benzoxazole-thioether) Low (simple ester)
Solubility Low (due to aromaticity) Moderate (polar benzoxazole) High (smaller size)

Pharmacological Activity

  • Target Compound : Hypothesized antimicrobial/anticancer activity due to nitro and sulfonamide groups. Styrenyl moiety may enhance cellular uptake.
  • Analog 1: Benzoxazole-thioether could confer antiviral activity (benzoxazoles are known protease inhibitors) .

Toxicity and Metabolism

  • Target Compound : Nitro groups may undergo hepatic reduction to reactive amines, posing toxicity risks. Methoxy substitution could slow metabolism compared to fluoro analogs .
  • Analog 1 : Fluoro substitution increases metabolic stability but may lead to fluorinated metabolites .

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